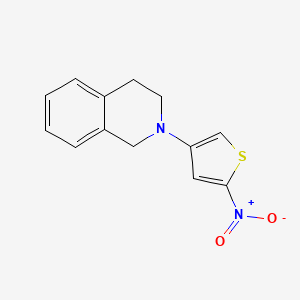

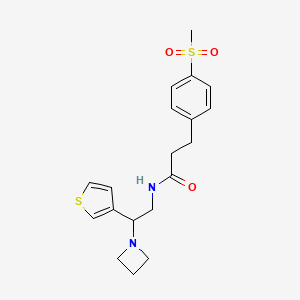

![molecular formula C22H19N3O2 B2754641 2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 500001-98-9](/img/structure/B2754641.png)

2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a type of benzoxazine . Benzoxazines are a class of polymers that are produced from the ring-opening polymerization of 3-phenyl-2,4-dihydro-1,3-benzoxazine monomers and its chemical derivatives .

Synthesis Analysis

Benzoxazines can be synthesized through a Mannich-like condensation of phenolic derivatives, formaldehyde, and primary amines, followed by a ring-closure process on the phenolic derivative . The synthesis of benzoxazine monomers promotes the use of naturally occurring phenolic compounds instead of petroleum-based ones to develop high-performance materials from renewable resources .Molecular Structure Analysis

The molecular structure of benzoxazines is based on structures generated from information available in ECHA’s databases . The molecular formula of the compound is C23H19BrN2O2 .Chemical Reactions Analysis

Benzoxazines undergo a series of chemical reactions during their synthesis. The reaction of 3-benzoylpyrrolo[2,1-c][1,4]benzoxazin-1,2,4-trione with N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine under thermolytical conditions afforded 4-benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione in a good yield .Physical And Chemical Properties Analysis

Benzoxazines are a class of halogen-free high-performance polymers. They are used in fibre-reinforced plastic and as adhesives. They are substitutes of epoxy, phenolic and bismaleimide resins. Because of their superior resistance to chemicals, low flammability, and excellent heat stability, they are used for components that are exposed to high temperatures and corrosive media .Applications De Recherche Scientifique

G Protein-Biased Dopaminergics

Research involving pyrazolo[1,5-a]pyridine, a structural component related to 2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, has shown the potential for developing G protein-biased dopamine receptor partial agonists. These compounds, like 2-methoxyphenylpiperazine, exhibit high affinity for dopamine receptors and favor G protein activation over β-arrestin recruitment. This characteristic suggests possible therapeutic applications in treating conditions like psychosis, as indicated by their antipsychotic activity in vivo (Möller et al., 2017).

Pharmacological Activities of Pyrazolopyranopyrimidines

Compounds structurally similar to this compound, like pyrazolopyranopyrimidinones, have been synthesized and evaluated for potential chemical and pharmacological activities. These activities include antioxidant and anticancer properties, demonstrating the potential for these compounds in therapeutic and clinical applications (Mahmoud, El-Bordany, & Elsayed, 2017).

Antimicrobial Activities

The antimicrobial properties of pyrazolo[1,5-c][1,3]benzoxazine derivatives have been explored. For instance, new 1,2,4-Triazole derivatives, including compounds with structural similarities to this compound, were synthesized and found to possess significant antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

Novel compounds with a benzodifuran structure, similar to the benzoxazine ring in this compound, have shown promising anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors and demonstrated significant COX-2 selectivity and analgesic efficacy (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Activities

Benzamide-based pyrazole derivatives, structurally related to this compound, were synthesized and tested for their antiviral activities. Notably, several compounds in this series showed significant activity against bird flu influenza H5N1, highlighting the potential of these derivatives in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020).

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-26-17-10-8-15(9-11-17)19-13-20-18-6-2-3-7-21(18)27-22(25(20)24-19)16-5-4-12-23-14-16/h2-12,14,20,22H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITOAEVJJNZXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

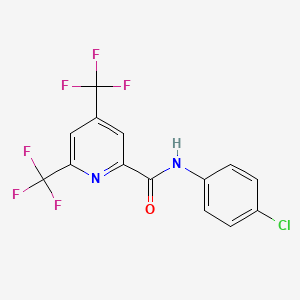

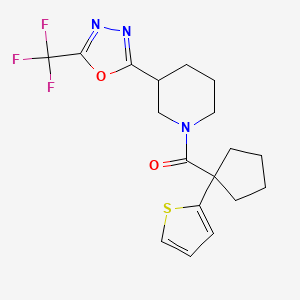

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxane-4-carboxamide](/img/structure/B2754559.png)

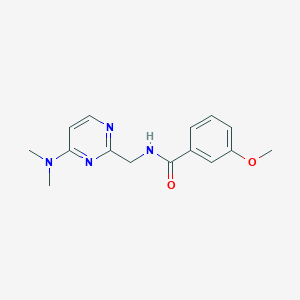

![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride](/img/structure/B2754570.png)

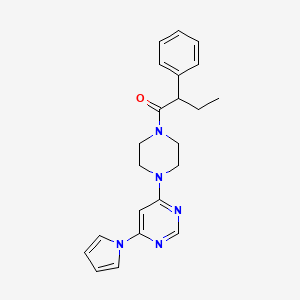

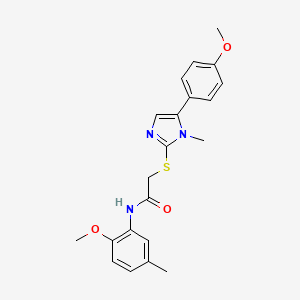

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754572.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2754575.png)

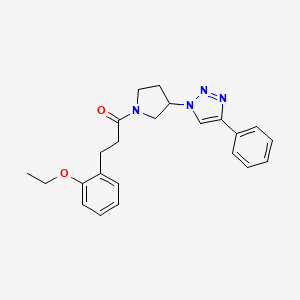

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2754578.png)